molecular formula C6H11N3O2 B13314993 2-[(4-amino-1-methyl-1H-pyrazol-3-yl)oxy]ethan-1-ol

2-[(4-amino-1-methyl-1H-pyrazol-3-yl)oxy]ethan-1-ol

Cat. No.: B13314993
M. Wt: 157.17 g/mol
InChI Key: BPYXMIYCJGBROH-UHFFFAOYSA-N
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Description

2-[(4-amino-1-methyl-1H-pyrazol-3-yl)oxy]ethan-1-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-1-methyl-1H-pyrazol-3-yl)oxy]ethan-1-ol typically involves the reaction of 4-amino-1-methylpyrazole with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or tetrahydrofuran, and a base, such as sodium hydroxide or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-1-methyl-1H-pyrazol-3-yl)oxy]ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-amino-1-methyl-1H-pyrazol-3-yl)oxy]ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-amino-1-methyl-1H-pyrazol-3-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-1-methylpyrazole
  • 1-methyl-1H-pyrazol-4-amine
  • 3-phenyl-1H-pyrazole

Uniqueness

2-[(4-amino-1-methyl-1H-pyrazol-3-yl)oxy]ethan-1-ol is unique due to the presence of both an amino group and a hydroxyl group attached to the pyrazole ring. This combination of functional groups imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H11N3O2

Molecular Weight

157.17 g/mol

IUPAC Name

2-(4-amino-1-methylpyrazol-3-yl)oxyethanol

InChI

InChI=1S/C6H11N3O2/c1-9-4-5(7)6(8-9)11-3-2-10/h4,10H,2-3,7H2,1H3

InChI Key

BPYXMIYCJGBROH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OCCO)N

Origin of Product

United States

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